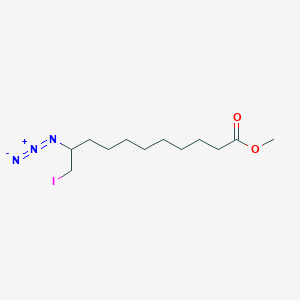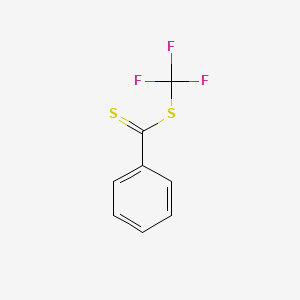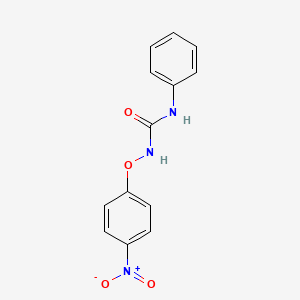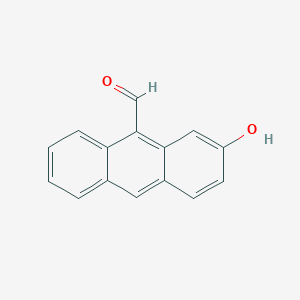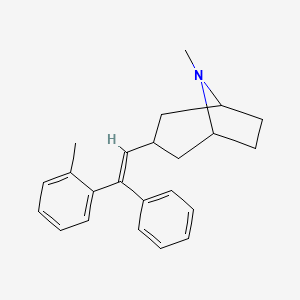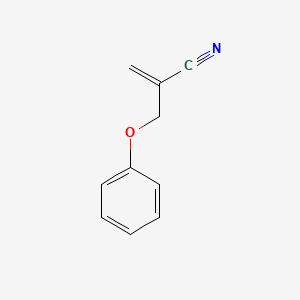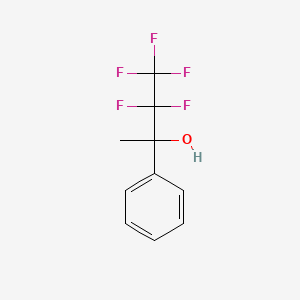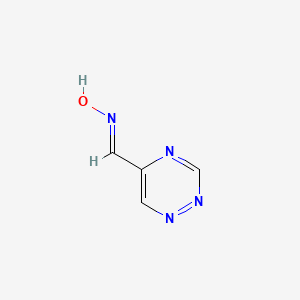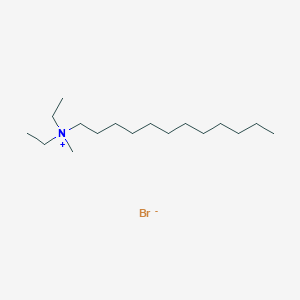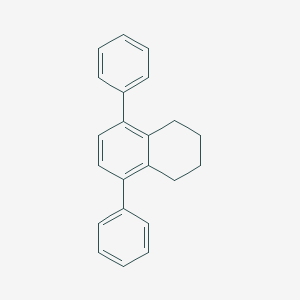
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of tetrahydronaphthalenes This compound is characterized by the presence of two phenyl groups attached to the naphthalene core, which is partially hydrogenated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene typically involves the hydrogenation of naphthalene derivatives. One common method is the catalytic hydrogenation of 5,8-diphenylnaphthalene using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar hydrogenation processes used in laboratory settings, scaled up for larger production volumes. The choice of catalyst, reaction conditions, and purification methods would be optimized for efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Further reduction can lead to fully hydrogenated products.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of diphenylnaphthoquinones.
Reduction: Formation of decahydronaphthalene derivatives.
Substitution: Formation of halogenated diphenyltetrahydronaphthalenes.
Applications De Recherche Scientifique
5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is not fully understood. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The phenyl groups may facilitate binding to hydrophobic pockets in proteins, influencing biological pathways.
Comparaison Avec Des Composés Similaires
1,2,3,4-Tetrahydronaphthalene (Tetralin): A simpler derivative without phenyl groups, used as a hydrogen-donor solvent.
5,7-Diphenyl-8-nitro-1,2,3,4-tetrahydronaphthalene: A nitro-substituted derivative with different reactivity and applications.
Uniqueness: 5,8-Diphenyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of two phenyl groups, which enhance its chemical reactivity and potential for diverse applications compared to simpler tetrahydronaphthalene derivatives.
Propriétés
Numéro CAS |
92760-00-4 |
|---|---|
Formule moléculaire |
C22H20 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
5,8-diphenyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C22H20/c1-3-9-17(10-4-1)19-15-16-20(18-11-5-2-6-12-18)22-14-8-7-13-21(19)22/h1-6,9-12,15-16H,7-8,13-14H2 |
Clé InChI |
YBXFKWUNZUWUNK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C=CC(=C2C1)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


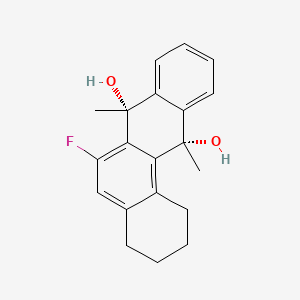

![1-Azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-hydroxy-3-methyl-2-phenylbutanoate](/img/structure/B14344674.png)
